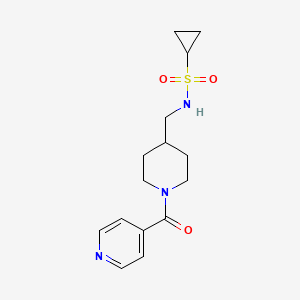

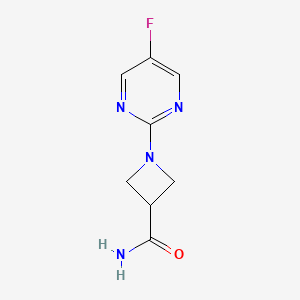

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

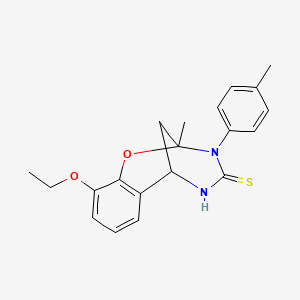

The compound “N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely has a similar structure, with additional functional groups attached.Aplicaciones Científicas De Investigación

Synthetic Methodologies

- Cyclopropane Annulation: The use of cyclopropane derivatives in synthetic chemistry has been explored, demonstrating their utility in creating structurally complex molecules. For instance, Lewis acid-catalyzed annulation reactions involving donor-acceptor cyclopropanes produce cyclopentene sulfonamides, highlighting the versatility of cyclopropane derivatives in constructing cyclic structures with high diastereoselectivity (Mackay et al., 2014).

- Drug Metabolism Studies: Research into the metabolism of biaryl-bis-sulfonamide compounds has been facilitated by microbial-based biocatalytic systems. These systems enable the production of mammalian metabolites in sufficient quantities for structural characterization, illustrating the role of cyclopropane sulfonamides in understanding drug metabolism (Zmijewski et al., 2006).

Catalytic Applications

- Enantioselective Synthesis: The development of catalytic systems utilizing sulfonamide derivatives for enantioselective cyclopropanations underlines the potential of these compounds in asymmetric synthesis. This is evidenced by research on rhodium(II) N-(arylsulfonyl)prolinate catalyzed reactions, providing a pathway to synthesize functionalized cyclopropanes with high diastereoselectivity and enantioselectivity (Davies et al., 1996).

- Cyclic Ketone Synthesis: The utility of sulfonamides extends to the synthesis of cyclic ketones, a fundamental component in various synthetic targets. Techniques involving the cyclization of dihaloalkanes with methyl methylthiomethyl sulfoxide showcase the applicability of sulfonamide-containing compounds in generating cycloalkanones, a crucial class of synthetic intermediates (Ogura et al., 1984).

Drug Design and Pharmacology

- Selective Inhibition of Carbonic Anhydrase Isozymes: The design of membrane-impermeant low molecular weight sulfonamides has shown selectivity in inhibiting membrane-bound carbonic anhydrase isozymes over cytosolic ones. This specificity is crucial for reducing side effects in clinical settings, demonstrating the potential of sulfonamide derivatives in the development of more selective therapeutic agents (Scozzafava et al., 2000).

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of pharmacological applications .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities .

Action Environment

It’s known that the synthesis and functionalization of piperidine derivatives have been widely studied , suggesting that various factors could potentially influence their action.

Propiedades

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c19-15(13-3-7-16-8-4-13)18-9-5-12(6-10-18)11-17-22(20,21)14-1-2-14/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSRXEMZBSGBSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)